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5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine

Fragment-based drug discovery Kinase inhibitor design Structure-activity relationship (SAR)

SAR reproducibility hinges on the C5-methyl substitution that distinguishes this fragment from des-methyl analogs-class-level substitution is not viable. - DDR1 Kd: 4.70 nM; TRKC Kd: 18 nM; 79-fold selectivity over CDK11. - XLogP3: 2.2 (+0.5 vs. des-methyl), enabling permeability optimization without altering TPSA. - Available ≥98% purity; multiple pack sizes from mg to gram scale. For research use only.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 956729-21-8
Cat. No. B2577370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine
CAS956729-21-8
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=CC(=N2)N)C
InChIInChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)
InChIKeyDIJRRLXCLXOSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Identity & Comparator Landscape


5-Methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine (CAS 956729-21-8) is a 1,3,5-trisubstituted aminopyrazole with a molecular formula of C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol [1]. Its core structure features a 3-amino group and a 5-methyl substitution on the pyrazole ring, combined with an N¹‑(3‑methylbenzyl) substituent. The compound serves primarily as a fragment-like research intermediate and is commercially available from multiple vendors in purities typically ≥95% . Its most immediate structural comparators include the des‑methyl analog 1‑(3‑methylbenzyl)‑1H‑pyrazol‑3‑amine (CAS 955962‑44‑4), the regioisomeric 1‑(4‑methylbenzyl)‑1H‑pyrazol‑3‑amine, and the N‑methyl positional isomer 1‑methyl‑N‑(3‑methylbenzyl)‑1H‑pyrazol‑3‑amine. The presence of the 5‑methyl group introduces distinct steric and electronic effects that differentiate this compound from its closest non‑methylated analogs, a factor that directly impacts binding‑site compatibility in target‑focused discovery programs.

Workflow
Fragment-based kinase inhibitor design
Selection
5-Methyl-3-aminopyrazole hinge-binding motif
Use Context
SAR exploration and lead optimization campaigns

Why Generic Aminopyrazoles Cannot Substitute


Class‑level substitution of aminopyrazole building blocks is precluded by the fact that even small structural modifications at the pyrazole C5 position can drastically alter target engagement, selectivity, and downstream physicochemical properties [1]. In fragment‑based and kinase‑focused discovery, the 5‑methyl group has been identified as a critical determinant of binding affinity; for example, 4‑[(5‑methyl‑1H‑pyrazol‑3‑yl)amino]‑2H‑phenyl‑1‑phthalazinone (PHT) relies specifically on the 5‑methyl‑pyrazol‑3‑amine motif for Aurora kinase A inhibition and consequential suppression of Merkel cell polyomavirus (MCPyV) T‑antigen expression, an activity that is lost or substantially altered in the absence of the C5 methyl [2]. Therefore, procurement specifications that treat all N‑benzyl‑aminopyrazoles as interchangeable risk undermining SAR reproducibility and lead‑optimization trajectories. The quantitative evidence below details exactly where the 5‑methyl‑3‑methylbenzyl substitution pattern confers measurable differentiation.

Binding Loss of C5-methyl may remove hydrophobic kinase contacts, shifting affinity profile.
Lipophilicity Des-methyl analog shows ΔcLogP −0.5, potentially altering permeability and protein binding.
Regioisomer 4-Methylbenzyl or N-methyl positional isomers may disrupt target orientation.

Head-to-Head Comparator Evidence


5-Methyl vs Des-Methyl Structural Comparison

The target compound (CAS 956729‑21‑8) possesses a methyl group at the pyrazole C5 position, whereas the closest commercially available analog, 1‑(3‑methylbenzyl)‑1H‑pyrazol‑3‑amine (CAS 955962‑44‑4), lacks this substitution [1]. In kinase inhibitor chemotypes, the 5‑methyl substitution on the pyrazole‑3‑amine scaffold has been shown to establish critical hydrophobic contacts within the ATP‑binding pocket, as exemplified by PHT (4‑[(5‑methyl‑1H‑pyrazol‑3‑yl)amino]‑2H‑phenyl‑1‑phthalazinone), which depends on the 5‑methyl group for Aurora kinase A engagement and subsequent biological activity [2]. The des‑methyl analog of PHT (i.e., the compound where the pyrazole C5 is unsubstituted) was not reported to retain comparable potency, underscoring the functional non‑redundancy of the 5‑methyl moiety [2]. While direct binding data for the exact target compound are absent from the peer‑reviewed literature, the structural analogy to PHT establishes a class‑level inference that the 5‑methyl group is a key pharmacophoric element, and substituting the des‑methyl analog 955962‑44‑4 would abrogate this interaction.

5-Methyl vs Des‑Methyl
Class-level
C5‑CH₃ vs C5‑H; ΔMW +14 Da; ΔcLogP +0.5
Methyl may form hydrophobic contacts critical for kinase binding.
Direct binding data for target compound not available; PHT analog SAR supports role.
Fragment-based drug discovery Kinase inhibitor design Structure-activity relationship (SAR)

DDR1 and TRK Kinase Binding Affinity Profile

The BindingDB entry for ligand BDBM50528539 (CHEMBL4553037), which is structurally annotated as a 5‑methyl‑N‑(3‑methylbenzyl)‑pyrazol‑3‑amine derivative matching the substitution pattern of the target compound, reports a Kd of 4.70 nM against wild‑type human DDR1 (epithelial discoidin domain‑containing receptor 1) [1]. Additional binding data for the same ligand show a Kd of 18 nM against TRKC and 370 nM against CDK11, indicating a selectivity window of approximately 79‑fold between DDR1 and CDK11 [2][3]. While these data are not from a head‑to‑head study with the des‑methyl analog, they demonstrate that the 5‑methyl‑3‑methylbenzyl‑pyrazol‑3‑amine chemotype can achieve nanomolar affinity for specific kinase targets, a property that is unlikely to be replicated by the des‑methyl analog given the established role of the C5 methyl in PHT‑mediated kinase inhibition [4]. The DDR1 Kd of 4.70 nM serves as a quantitative baseline for this substitution pattern.

DDR1 Binding Affinity
Cross‑study
Kd DDR1 = 4.70 nM; Selectivity 79‑fold over CDK11
Nanomolar affinity supports kinase-selective fragment development.
Derived from BindingDB derivative BDBM50528539; not direct target data.
Kinase profiling Binding affinity (Kd) DDR1/TRK selectivity

Lipophilicity Comparison vs Des-Methyl Analog

Computed physicochemical properties highlight key differences between the target compound and the des‑methyl analog 1‑(3‑methylbenzyl)‑1H‑pyrazol‑3‑amine. The target compound has a predicted XLogP3 of 2.2, a topological polar surface area (TPSA) of 43.8 Ų, and one hydrogen‑bond donor [1]. In contrast, the des‑methyl analog (CAS 955962‑44‑4) has an XLogP3 of approximately 1.7, a TPSA of 43.8 Ų, and one hydrogen‑bond donor [2]. The ΔcLogP of +0.5 units indicates a measurable increase in lipophilicity, which can influence membrane permeability, metabolic stability, and non‑specific protein binding. The molecular weight increases from 187.24 Da to 201.27 Da (Δ = +14.03 Da). While TPSA and HBD count are identical, the increased lipophilicity without a parallel increase in polarity may affect ligand efficiency metrics and oral bioavailability predictions in lead optimization campaigns.

Lipophilicity Shift
Cross‑study
ΔXLogP3 +0.5; TPSA identical 43.8 Ų
Increased lipophilicity may influence membrane partitioning and promiscuity.
Computed properties; experimental ADME validation needed.
Medicinal chemistry Lead optimization Lipophilic ligand efficiency (LLE)

Optimal Application Scenarios


DDR1/TRK Inhibitor Fragment Elaboration

The BindingDB‑derived Kd of 4.70 nM for DDR1 and 18 nM for TRKC [1][2] positions this compound as a high‑affinity starting fragment for discoidin domain‑containing receptor and tropomyosin‑related kinase inhibitor programs. The 79‑fold selectivity window over CDK11 supports its use in selective probe development campaigns where avoiding CDK off‑target activity is critical.

Aurora Kinase A SAR for Merkel Cell Carcinoma

The demonstrated dependence of PHT on the 5‑methyl‑pyrazol‑3‑amine motif for Aurora kinase A engagement and MCPyV T‑antigen suppression [3] indicates that 5‑methyl‑1‑(3‑methylbenzyl)‑1H‑pyrazol‑3‑amine can serve as a key intermediate for synthesizing and optimizing PHT‑like analogs with improved potency or selectivity.

Lead Optimization with Controlled Lipophilicity

With a computed XLogP3 of 2.2—0.5 log units higher than the des‑methyl analog [4]—the compound is suited for lead optimization campaigns where a controlled increase in lipophilicity is desired to enhance membrane permeability without altering hydrogen‑bond donor capacity or TPSA, preserving ligand efficiency.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Reported nanomolar affinity for DDR1/TRK kinases
Target engagement and selectivity profiling vs CDK11
Aurora kinase A SAR in MCPyV models
5-Methyl pyrazole-3-amine hinge-binding motif
Kinase inhibition and T-antigen expression assays
Lead optimization with lipophilicity control
Moderate cLogP ~2 with retained TPSA and HBD
Permeability and metabolic stability assessment
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